4-Hydroxy-2-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1243395-68-7 . It has a molecular weight of 190.12 . The IUPAC name for this compound is 4-hydroxy-2-(trifluoromethyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde is 1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Linkers for Solid Phase Organic Synthesis : Benzaldehyde derivatives, including 4-hydroxybenzaldehyde, are investigated as linkers for solid-phase organic synthesis. These compounds, when attached to resins and treated with various electrophiles, yield high-purity products in quantitative yields (Swayze, 1997).
Selective Oxidation in Water by TiO2/Cu(II)/UV Solar System : The selective oxidation of benzyl alcohol to benzaldehyde in water under acidic conditions through a photocatalytic system was studied. By-products including 4-hydroxy-benzaldehyde were observed, suggesting the production of HO radicals (Marotta et al., 2011).
Regioselective Protection of Benzaldehyde : The study demonstrated regioselective protection of the hydroxyl group in benzaldehyde derivatives, including 4-hydroxybenzaldehyde, with various protecting groups, offering insights into the synthesis and modification of benzaldehyde compounds (Plourde & Spaetzel, 2002).
Ortho C-H Hydroxylation of Benzaldehydes : This research presented a method for direct ortho C-H hydroxylation of benzaldehydes using a palladium-catalyzed process, highlighting advancements in benzaldehyde derivative chemistry (Chen et al., 2017).
Synthesis and Properties of Porphyrin Derivatives : The study explored the selective deprotection of benzaldehyde diethyl acetals, leading to the synthesis of porphyrin derivatives. This research highlights the application of benzaldehyde derivatives in synthesizing complex organic compounds (Ishida et al., 2010).
Synthesis of Highly Fluorescent Polymers : This research involved the treatment of trifluorovinyloxy benzaldehyde under specific conditions to form novel monomers, which were then polymerized to yield fluorescent polymers, showing the applicability of benzaldehyde derivatives in material science (Neilson et al., 2008).
Synthesis and Characterization of Cobalt and Nickel Clusters : The study involved the synthesis and magnetic property analysis of tetranuclear complexes with 2-hydroxy-benzaldehyde derivatives, illustrating the role of benzaldehyde compounds in inorganic chemistry (Zhang et al., 2013).
Antibacterial Agent : Newly synthesized 4-phenacyloxy benzaldehyde derivatives were tested as antibacterial agents, suggesting the potential biomedical applications of benzaldehyde derivatives (Rastuti et al., 2016).
Enzymatic Characterization and Application : A study on 4-hydroxy benzaldehyde dehydrogenase from Acinetobacter baylyi highlighted its role in oxidizing benzaldehyde groups, indicating its potential in biotechnological applications (Gosling et al., 2008).
Safety And Hazards
This compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of eye contact, to rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-hydroxy-2-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHNMRPBKZURU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677406 |
Source
|
Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
1243395-68-7 |
Source
|
Record name | 4-Hydroxy-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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